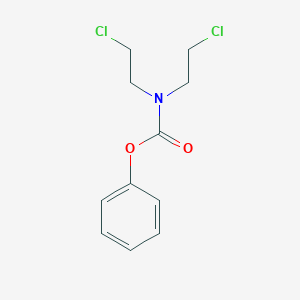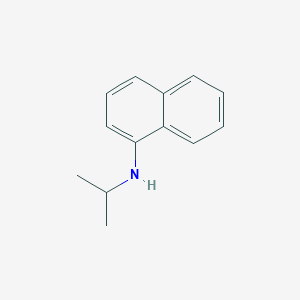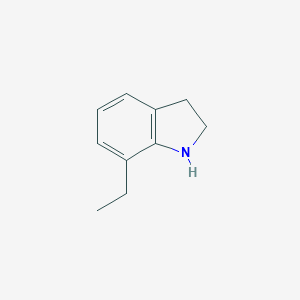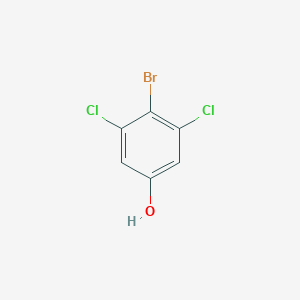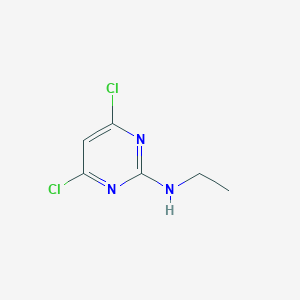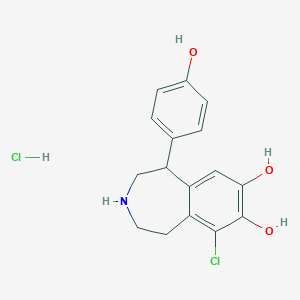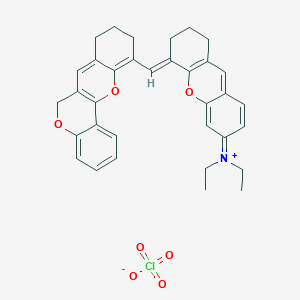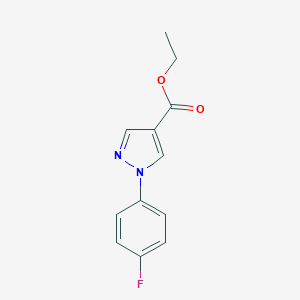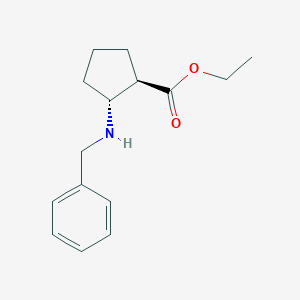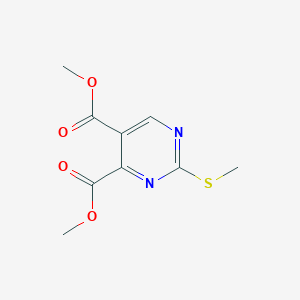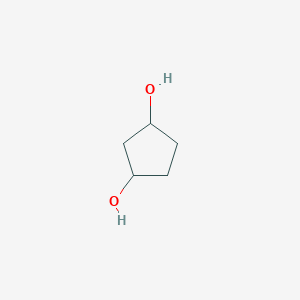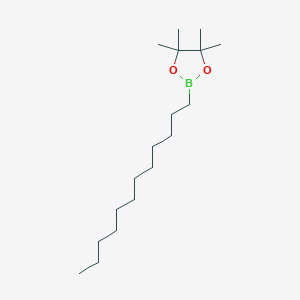
2-Dodecyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-Dodecyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Physical And Chemical Properties Analysis
2-Dodecyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a molecular formula of C12H17BO2 . It has a molecular weight of 204.07 . The compound has a density of 0.99±0.1 g/cm3 , a melting point of 27-31°C , and a boiling point of 130°C/20mmHg . The compound has a refractive index of 1.49 .Scientific Research Applications
Application in Organic Synthesis
2-Dodecyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been utilized in organic synthesis, particularly in the allylboronation of imines to produce homoallylic primary amines. This process is significant in the synthesis of complex organic molecules and intermediates used in various chemical industries (Sugiura, Hirano, & Kobayashi, 2006).
Development of Building Blocks for Silicon-Based Drugs
The compound has been instrumental in creating new building blocks for synthesizing biologically active 5,8-disila-5,6,7,8-tetrahydronaphthalene derivatives. This innovation opens new pathways for developing silicon-based drugs, offering a novel approach to drug design and development (Büttner, Nätscher, Burschka, & Tacke, 2007).
Synthesis of Pinacolylboronate-Substituted Stilbenes
This compound is crucial in synthesizing pinacolylboronate-substituted stilbenes, potential intermediates for creating new materials for LCD technology and exploring therapeutic applications for neurodegenerative diseases (Das et al., 2015).
Continuous Flow Synthesis
It is used in the scalable process for the preparation of key propargylation reagents. The continuous-flow and distillation process developed for this compound addresses issues related to borolane “ate” equilibration and protonolysis, demonstrating its industrial application and significance in large-scale chemical production (Fandrick et al., 2012).
Development of Polymer Materials
2-Dodecyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is involved in the synthesis of deeply colored polymers, with potential applications in the materials science industry, particularly in the development of new types of polymers with specific optical properties (Welterlich, Charov, & Tieke, 2012).
properties
IUPAC Name |
2-dodecyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37BO2/c1-6-7-8-9-10-11-12-13-14-15-16-19-20-17(2,3)18(4,5)21-19/h6-16H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOMEQHZQLKAPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Dodecyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






